

4-Methoxy-3-(2-methoxyethoxy)aniline SMILES code

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Compound of Interest

Compound Name:	4-Methoxy-3-(2-methoxyethoxy)aniline
CAS No.:	26181-51-1
Cat. No.:	B3050468

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An In-depth Technical Guide to Methoxyethoxy-Substituted Anilines for Researchers and Drug Development Professionals

A Note on the Target Compound: This guide addresses the chemical properties, synthesis, and applications of aniline derivatives featuring methoxyethoxy substituents. Initial searches for the specific regioisomer, **4-Methoxy-3-(2-methoxyethoxy)aniline**, did not yield sufficient data for a comprehensive technical whitepaper. Therefore, this document will focus on the well-characterized and commercially available isomer, 4-(2-Methoxyethoxy)aniline (CAS: 33311-29-4), as a representative scaffold. The principles and methodologies discussed herein are broadly applicable to related structures and serve as a foundational guide for researchers working with this class of compounds.

Core Compound Identification and Properties

4-(2-Methoxyethoxy)aniline is an organic compound featuring an aniline core substituted with a 2-methoxyethoxy group. This substitution significantly influences its physical and chemical

properties, particularly its solubility and reactivity, making it a versatile intermediate in organic synthesis.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for 4-(2-Methoxyethoxy)aniline is COCCOC1CCC(CC1)N[1].

Table 1: Physicochemical Properties of 4-(2-Methoxyethoxy)aniline

Property	Value	Source
CAS Number	33311-29-4	[1][2]
Molecular Formula	C ₉ H ₁₃ NO ₂	[1][2]
Molecular Weight	167.21 g/mol	[2]
Appearance	Colorless to yellow to red-brown solid, semi-solid, or liquid	[1][2]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water	[1]
InChI Key	DIOBEQCFVVJJBU-UHFFFAOYSA-N	[2]

Synthesis and Methodologies

The synthesis of substituted anilines like 4-(2-Methoxyethoxy)aniline can be approached through several established organic chemistry reactions. A common and effective method involves the reduction of a corresponding nitroaromatic compound. This two-step process typically involves an initial ether synthesis followed by nitro group reduction.

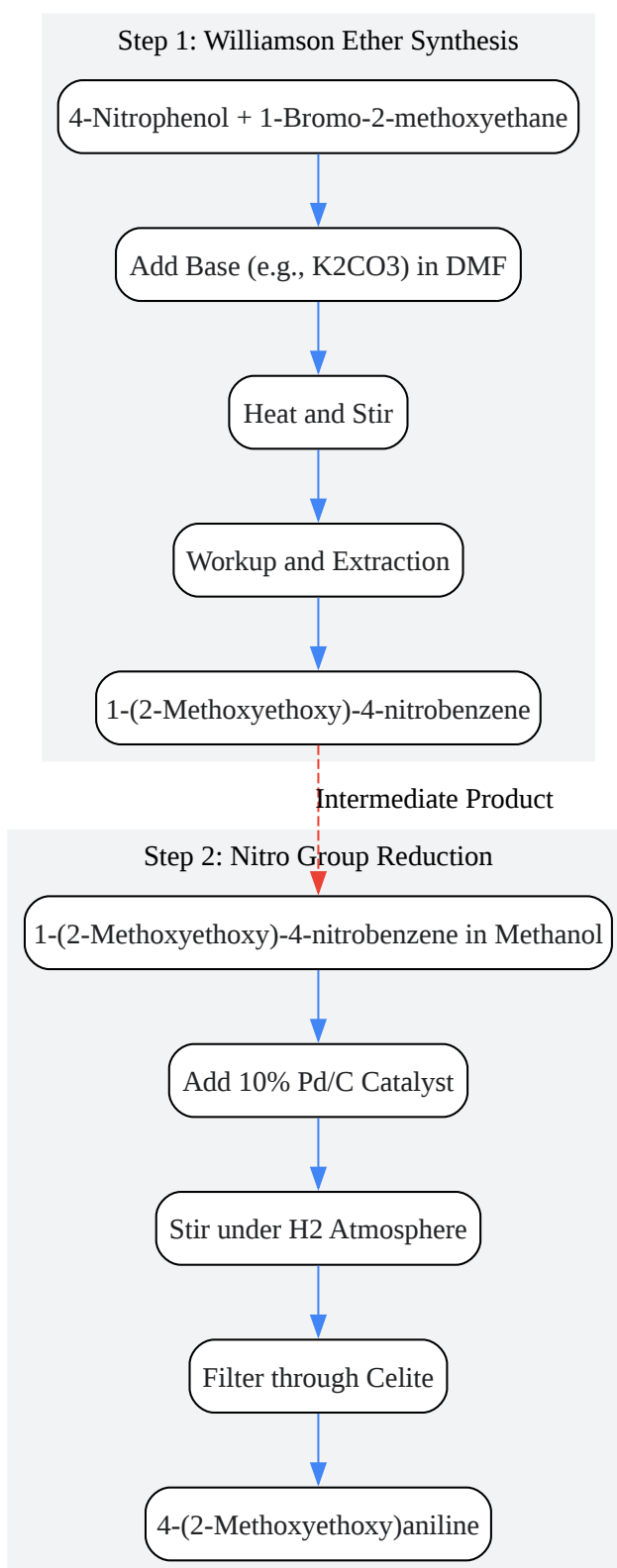
Experimental Protocol: Synthesis of 4-(2-Methoxyethoxy)aniline

Step 1: Williamson Ether Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene

- To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.
- Add 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide/sulfonate) to the reaction mixture.
- Heat the mixture (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroaromatic ether.

Step 2: Reduction of the Nitro Group

- Dissolve the crude 1-(2-methoxyethoxy)-4-nitrobenzene in a suitable solvent such as methanol or ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).[3]
- Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[3]
- Monitor the reaction until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse the pad with the solvent.[3]
- Concentrate the filtrate under reduced pressure to yield 4-(2-Methoxyethoxy)aniline. The product can be further purified by column chromatography if necessary.



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Caption: A representative two-step synthesis workflow for 4-(2-Methoxyethoxy)aniline.

Applications in Drug Discovery and Chemical Synthesis

Anilines are a cornerstone of medicinal chemistry and are found in the structure of numerous pharmaceuticals.[4] 4-(2-Methoxyethoxy)aniline serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials like dyes.[1][5]

Role as a Pharmaceutical Intermediate

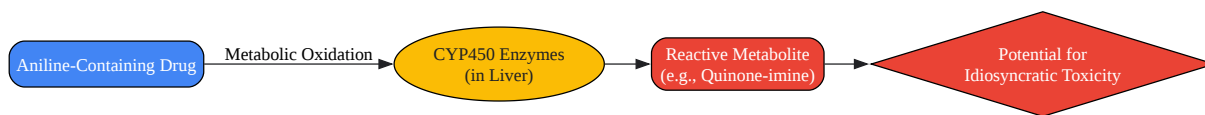
The aniline moiety can participate in a wide range of chemical transformations, such as N-acylation, N-alkylation, and carbon-nitrogen bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination), to construct diverse molecular scaffolds.[6] The methoxyethoxy group can enhance the pharmacokinetic properties of a final drug molecule by increasing solubility and potentially modifying its metabolic profile.

Derivatives of substituted anilines, such as quinazolines and quinolines, have shown significant promise as anti-cancer agents by inhibiting signaling pathways crucial for cancer cell proliferation.[5][7]

The Aniline Moiety: A Double-Edged Sword in Drug Development

While invaluable, the aniline substructure is also a well-known "structural alert" in drug development.[6] This is due to its propensity for metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[6]

This metabolic process can lead to the formation of highly reactive electrophilic species, such as quinone-imines. These reactive metabolites can covalently bind to cellular macromolecules like proteins, which can trigger idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[6]



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Caption: Metabolic activation of aniline-containing compounds leading to potential toxicity.

This metabolic liability often necessitates medicinal chemistry efforts to design bioisosteres for the aniline group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The goal is to retain the desired pharmacological activity of the parent molecule while eliminating the unwanted metabolic pathway.[6]

Safety, Handling, and Storage

As with any aniline derivative, 4-(2-Methoxyethoxy)aniline requires careful handling in a laboratory setting. The following precautions are based on safety data for structurally related anilines.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][10]
- Health Hazards: Aniline derivatives can be harmful if swallowed, toxic if they come into contact with the skin, and toxic if inhaled.[8][11] They may cause skin and eye irritation.[2]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][10]
 - Eye Contact: Rinse cautiously with water for several minutes.[9][10]
 - Inhalation: Move the person to fresh air.[8][9]
 - Ingestion: Rinse the mouth with water and seek immediate medical attention.[8][9]

- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][11] Keep the container tightly closed.[9]

Conclusion

4-(2-Methoxyethoxy)aniline is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other functional organic molecules. Its structure combines the versatile reactivity of the aniline moiety with the solubility-enhancing properties of the methoxyethoxy group. While researchers must be mindful of the potential for metabolic toxicity associated with the aniline core, a thorough understanding of its chemistry and handling requirements allows for its effective and safe use in drug discovery and development.

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